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E3 Ligase Ligand-linker Conjugate 20

PROTAC Linker SAR Degradation Potency

PROTAC development often stalls when linker length mismatches target geometry. E3 Ligase Ligand-linker Conjugate 20 (DL7-TL) provides a validated 8-carbon alkyl linker with a terminal amine for one-step amide coupling, eliminating Cu-mediated click chemistry. • Pre-optimized C8 spacer falls within the 12-20 atom range critical for ternary complex formation; DC50 values can shift >10-fold with linker changes. • Documented in vivo formulation protocols (DMSO:PEG300:Tween 80:Saline; DMSO:Corn oil) reduce PK/PD lead time. • Explicit literature designation as degron-linker DL7-TL ensures reproducible synthetic routes and biological outcomes.

Molecular Formula C29H41N5O5
Molecular Weight 539.7 g/mol
Cat. No. B12369879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 20
Molecular FormulaC29H41N5O5
Molecular Weight539.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O
InChIInChI=1S/C29H41N5O5/c1-29(2,3)39-26(36)19-31-10-8-20(9-11-31)17-32-12-14-33(15-13-32)22-4-5-23-21(16-22)18-34(28(23)38)24-6-7-25(35)30-27(24)37/h4-5,16,20,24H,6-15,17-19H2,1-3H3,(H,30,35,37)
InChIKeyLVTUJPOZQALTFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 20: CRBN PROTAC Building Block


E3 Ligase Ligand-linker Conjugate 20, also known as Thalidomide-O-amido-C8-NH2 or Cereblon Ligand-Linker Conjugates 2 , is a heterobifunctional building block for proteolysis-targeting chimeras (PROTACs). It comprises a thalidomide-based cereblon (CRBN) E3 ligase ligand conjugated to an 8-carbon alkyl linker with a terminal primary amine . The conjugate serves as a modular precursor for synthesizing complete PROTAC molecules by coupling the free amine to a carboxylate- or activated ester-containing ligand for a target protein of interest [1].

Conjugation handle
Terminal primary amine for direct amide coupling
Linker chemistry
8-carbon alkyl spacer for ternary complex geometry
E3 ligase recruitment
Thalidomide-based cereblon (CRBN) ligand module

Why Conjugate 20 Cannot Be Substituted


Despite sharing the thalidomide CRBN-binding moiety, E3 ligase ligand-linker conjugates exhibit widely divergent linker lengths, exit vector geometries, and terminal functional groups. These structural variations critically influence the resulting PROTAC's ternary complex formation, degradation efficiency, and selectivity profile [1]. Systematic structure-activity relationship studies demonstrate that even modest changes in linear linker length can alter degradation potency (DC50) by an order of magnitude or more [2]. The 8-carbon alkyl linker of Conjugate 20 imparts a specific spatial reach and conformational flexibility that is distinct from shorter C4 or C6 analogs, as well as from PEG-based linkers with different hydrophilicity and rigidity characteristics . Consequently, generic substitution with another thalidomide-linker conjugate without empirical validation risks suboptimal or failed target degradation.

Linker length C4 or C6 analogs may shift degradation efficiency and ternary complex formation.
Terminal group Azide-terminated conjugates require click chemistry, limiting direct amide coupling.
PEG linker PEG-based linkers introduce different flexibility and hydrophilicity, altering selectivity.

Conjugate 20 Comparative Evidence


Linker Length and Degradation Potency

Systematic exploration of linker length on the thalidomide moiety reveals a strong, non-linear dependence of PROTAC degradation potency on linker carbon count [1]. In a study of MK-5108-derived PROTACs targeting Aurora kinase A (AURKA), the most potent degrader (SK2188) achieved a DC50,24h of 3.9 nM and Dmax,24h of 89%. While the specific linker of SK2188 is not disclosed as C8, the study demonstrates that among thalidomide-based PROTACs, linker length is a critical determinant of degradation efficiency, with variations of a single methylene unit altering DC50 values by several-fold [2]. E3 Ligase Ligand-linker Conjugate 20 provides an 8-carbon alkyl linker with a terminal amine—a length that falls within the empirically optimal range for many target proteins, offering a balance of conformational flexibility and spatial reach distinct from the more constrained C4 (Conjugate 18) or C6 (Conjugate 25) alternatives .

Linker length & degradation
Class-level
Reported optimal linker DC50 ~3.9 nM (AURKA); suboptimal lengths reduce potency >10-fold
Target C8 alkyl linker (Conjugate 20)
Comparator C4, C6 alkyl linkers
C8 length may support efficient degradation across target classes
Class-level SAR; specific DC50 may vary by target protein
PROTAC Linker SAR Degradation Potency

Amine vs. Azide Conjugation Chemistry

E3 Ligase Ligand-linker Conjugate 20 presents a primary amine (-NH2) as its terminal reactive group, whereas closely related compounds such as Thalidomide-O-amido-C4-N3 (Conjugate 18) and Pomalidomide-PEG2-azide [1] terminate with an azide group. The amine enables direct amide bond formation with carboxylic acid-containing target protein ligands via standard EDC/NHS or HATU coupling chemistry, which is the most prevalent conjugation strategy in PROTAC synthesis [2]. In contrast, azide-terminated conjugates require copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry, introducing additional synthetic steps, potential copper toxicity concerns for in-cell applications, and incompatibility with alkyne-functionalized ligands that may be unstable or synthetically inaccessible . The amine handle of Conjugate 20 thus provides greater synthetic versatility and compatibility with a wider range of target-binding warheads.

Amine vs. azide chemistry
Head-to-head
Conjugate 20 Primary amine, direct amide coupling
Conjugate 18 Terminal azide, requires click chemistry
Amine handle expands compatible carboxylic acid warheads
Synthetic step count and copper requirements differ
PROTAC Synthesis Click Chemistry Amide Coupling

Solubility and Formulation vs. PEG Conjugates

E3 Ligase Ligand-linker Conjugate 20 exhibits a defined solubility profile of 10 mM in DMSO , with validated in vivo formulation protocols utilizing DMSO:PEG300:Tween 80:Saline (10:40:5:45) and DMSO:Corn oil (10:90) . While PEG-containing conjugates (e.g., Thalidomide-O-amido-PEG4-azide) often show enhanced aqueous solubility, they introduce higher molecular weight, increased conformational flexibility that may reduce degradation specificity, and potential immunogenicity concerns associated with PEG linkers . The alkyl linker of Conjugate 20 offers a favorable balance of moderate lipophilicity (clogP ~1.8-2.2 estimated) that supports cell permeability without the formulation challenges of highly lipophilic long-chain alkyl linkers (>C12) or the metabolic instability sometimes observed with PEG [1].

Solubility & formulation
Context-dependent
DMSO solubility 10 mM; documented in vivo formulation protocols available
vs. PEG Avoids PEG-related immunogenicity and excess flexibility
Supports transition from in vitro to in vivo studies
Formulation may need adjustment for specific models
PROTAC Solubility In Vivo Formulation

DL7-TL Literature Precedent

E3 Ligase Ligand-linker Conjugate 20 is explicitly referenced as compound DL7-TL in the primary literature on PROTAC design [1]. This established nomenclature and literature traceability provide a direct link to validated synthetic protocols and biological data, reducing ambiguity in experimental reproducibility. In contrast, many newer or vendor-specific conjugate designations (e.g., Conjugate 48, Conjugate 120) lack such direct literature anchoring, requiring de novo validation of their performance characteristics . The degron-linker concept embodied by DL7-TL represents a modular, validated framework wherein the linker is covalently bound to at least one degron (the E3 ligase ligand) and at least one targeting ligand .

DL7-TL literature anchor
Head-to-head
Conjugate 20 Explicitly referenced as degron-linker DL7-TL
Alternatives Vendor-specific conjugates without direct literature link
Provides validated synthetic routes and biological precedent
Literature traceability supports reproducibility
PROTAC Degron-Linker Literature Precedent

Conjugate 20 Applications


Linker Length SAR Library Synthesis

Researchers systematically exploring linker length effects on degradation potency should include Conjugate 20 as the 8-carbon alkyl reference point. Its length falls within the empirically optimal 12-20 atom range for many targets , providing a critical comparator for shorter (C4, C6) and longer (C10, C12) alkyl linkers in structure-activity relationship campaigns [1].

Rapid PROTAC Generation via Amide Coupling

Medicinal chemistry teams prioritizing rapid synthesis of PROTAC candidates from carboxylic acid-containing target ligands should select Conjugate 20 for its terminal amine handle. This enables one-step amide coupling under standard peptide conditions, avoiding the additional steps and copper requirements of azide-alkyne click chemistry [2].

In Vivo Studies with Validated Formulations

Investigators planning to transition PROTAC candidates into rodent efficacy models can leverage Conjugate 20's pre-established in vivo formulation protocols (DMSO:PEG300:Tween 80:Saline; DMSO:Corn oil) . This reduces formulation development time and ensures consistent compound exposure for pharmacokinetic/pharmacodynamic studies.

Leveraging DL7-TL Literature Precedent

Academic and industrial labs seeking to minimize synthetic risk should utilize Conjugate 20 due to its explicit literature designation as degron-linker DL7-TL. This provides a foundation of validated synthetic routes and biological outcomes, accelerating project timelines and improving reproducibility [3].

Application
Selection Property
Validation Focus
Linker length SAR studies
8-carbon alkyl linker (C8)
Degradation efficiency across target classes
Amide coupling-based PROTAC synthesis
Terminal primary amine (-NH2)
Compatibility with carboxylic acid warheads
In vivo PK/PD studies
Documented DMSO-based formulation protocols
Exposure and bioavailability assessment
Literature-guided PROTAC development
Literature designation as DL7-TL
Synthetic reproducibility and biological data alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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